Fmoc-Thr(β-D-Glc(Ac)4)-OH, also known as Fmoc-Threonine(β-D-Glucosyl(Acetate)4)-OH, is a chemical compound used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides (short chains of amino acids) by linking amino acid building blocks one at a time in a controlled sequence [].
Fmoc-Thr(β-D-Glc(Ac)4)-OH can be a valuable building block for synthesizing peptides containing a glycosylated (sugar-linked) threonine residue. Glycosylation is a common modification found in many natural proteins and can play important roles in protein function []. By incorporating Fmoc-Thr(β-D-Glc(Ac)4)-OH into a peptide sequence, researchers can study the effects of glycosylation on peptide properties such as:
Fmoc-Thr(β-D-Glc(Ac)4)-OH, also known as N-α-(9-Fluorenylmethyloxycarbonyl)-O-β-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-L-threonine, is a synthetic building block used in the field of peptide chemistry, particularly for the creation of glycopeptides []. Glycopeptides are molecules that combine a peptide (chain of amino acids) with a sugar (glycan) moiety. Fmoc-Thr(β-D-Glc(Ac)4)-OH incorporates a threonine amino acid (Thr) attached to a β-D-glucose (Glc) sugar unit with four acetyl (Ac) protecting groups.
This molecule is significant in scientific research because it allows for the controlled introduction of glycosylation (sugar attachment) at a specific site within a peptide chain. This ability is crucial for studying the role of glycosylation in protein function, developing therapeutic drugs, and creating novel materials with specific properties.
Fmoc-Thr(β-D-Glc(Ac)4)-OH has a complex structure with several key features:
Fmoc-Thr(β-D-Glc(Ac)4)-OH is involved in several key chemical reactions:
Specific data on the melting point, boiling point, and solubility of Fmoc-Thr(β-D-Glc(Ac)4)-OH is not readily available due to its complex nature and use as a building block in larger molecules. However, it is expected to be a white to off-white solid, soluble in organic solvents commonly used in peptide synthesis like dichloromethane and dimethylformamide. It is likely hygroscopic (absorbs moisture) due to the presence of free hydroxyl groups [].